N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
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Overview
Description
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and mechanism of action, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the inhibition of DNA synthesis and cell division. This compound targets the thymidylate synthase enzyme, which is essential for DNA synthesis. By inhibiting this enzyme, this compound prevents the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit DNA synthesis, and prevent cell division. Additionally, this compound has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in lab experiments is its unique chemical structure and mechanism of action. This compound has been shown to have cytotoxic effects on cancer cells and can induce apoptosis, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Future Directions
There are several future directions for the research on N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One of the major areas of research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and administration route to minimize toxicity. Furthermore, studies are needed to explore the potential applications of this compound in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves a series of chemical reactions. One of the commonly used methods for the synthesis of this compound is the reaction between 2-bromobenzoyl chloride and 2-mercapto-4-ethyl-6-oxo-1,6-dihydropyrimidine in the presence of a base such as triethylamine. The resulting product is then purified through a series of processes such as recrystallization and column chromatography.
Scientific Research Applications
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its application in cancer treatment. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, which makes it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-2-9-7-12(19)18-14(16-9)21-8-13(20)17-11-6-4-3-5-10(11)15/h3-7H,2,8H2,1H3,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQFATFUUVRFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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